molecular formula C9H11BrO2 B079739 4-Bromo-2,5-dimethoxytoluene CAS No. 13321-74-9

4-Bromo-2,5-dimethoxytoluene

Cat. No. B079739
CAS RN: 13321-74-9
M. Wt: 231.09 g/mol
InChI Key: YDRBZEYUYXQONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2,5-dimethoxytoluene often involves bromination and oxidation reactions. For instance, 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a related compound, can be synthesized from commercially available precursors through a sequence of bromination and oxidation, with an overall yield of 65% (Qiu, Lu, Yan, Zhou, & Wang, 2019). Similar methods could potentially be applied to the synthesis of 4-Bromo-2,5-dimethoxytoluene.

Molecular Structure Analysis

The structure of compounds similar to 4-Bromo-2,5-dimethoxytoluene has been determined using techniques like NMR spectroscopy and X-ray diffraction. For example, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using these methods, providing insights into the molecular arrangement and stability of such compounds (Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, & Oliveira, 1998).

Chemical Reactions and Properties

The chemical behavior of brominated dimethoxy compounds includes reactions under various conditions. For example, the bromination of activated 4,6-dimethoxyindoles, similar in structure to 4-Bromo-2,5-dimethoxytoluene, can be effectively carried out, leading to a range of products depending on the presence of electron-withdrawing groups (Mitchell, Sengul, Kandemir, Nugent, Chen, Bowyer, Kumar, & Black, 2012).

Scientific Research Applications

  • Metabolic Pathways and Toxicity : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), structurally related to 4-Bromo-2,5-dimethoxytoluene, has been studied for its metabolism and toxicity. It undergoes oxidative deamination, resulting in various metabolites, and shows interspecies differences in metabolism. Toxic effects have been observed in hepatocytes across different species, with significant individual susceptibility variations among human samples (Carmo et al., 2005).

  • Psychoactive Effects and Analytical Methods : The psychoactivity of 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), a related compound, has been discussed extensively. Case histories involving higher doses highlight its effects, and various analytical methods for its detection and quantification have been outlined (Delliou, 1983).

  • Synthesis Processes : There are studies outlining the synthesis processes of compounds related to 4-Bromo-2,5-dimethoxytoluene, such as 3,4-Dimethoxy-o-toluic acid, which have applications in organic chemistry and pharmaceuticals (Connolly et al., 2004).

  • Identification of Urinary Metabolites : The in vivo metabolism and identification of urinary metabolites of 2C-B in rats have been studied, revealing insights into metabolic pathways and potential toxicological impacts (Kanamori et al., 2002).

  • Bromination Processes : Research on the bromination of derivatives of resorcinol, which includes compounds similar to 4-Bromo-2,5-dimethoxytoluene, provides insights into chemical reactions and synthesis methodologies in organic chemistry (Cannon et al., 1971).

  • Recreational Drug Market Analysis : Studies have also focused on the presence of 2C-B in the recreational drug market, its pattern of use, and subjective effects, highlighting its increasing popularity and psychoactive properties (Caudevilla-Gálligo et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It’s important to handle the compound with care and follow safety guidelines.

properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBZEYUYXQONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349158
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-dimethoxytoluene

CAS RN

13321-74-9
Record name 1-Bromo-2,5-dimethoxy-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13321-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-2,5-DIMETHOXYTOLUENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-dimethoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-dimethoxytoluene
Reactant of Route 2
4-Bromo-2,5-dimethoxytoluene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,5-dimethoxytoluene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-dimethoxytoluene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,5-dimethoxytoluene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-dimethoxytoluene

Citations

For This Compound
23
Citations
R Rathore, CL Burns, MI Deselnicu - Organic letters, 2001 - ACS Publications
Macromolecules 1c and 2c bearing multiple redox-active sites are synthesized by an efficient palladium-catalyzed coupling of 2,5-dimethoxytolylmagnesium bromide with readily …
Number of citations: 126 pubs.acs.org
D Sun, SV Lindeman, R Rathore… - Journal of the Chemical …, 2001 - pubs.rsc.org
To study the mechanism of electronic transduction along (poly)phenylene chains, a series of aromatic donors with general formula D–B–D has been synthesized [where D = 2,5-…
Number of citations: 39 pubs.rsc.org
R Rathore, SV Lindeman, SH Abdelwahed - Molecules, 2022 - mdpi.com
We have designed and synthesized electron-rich calixarene derivatives, which undergo reversible electrochemical oxidation in a well-accessible potential range that allows the ready …
Number of citations: 2 www.mdpi.com
RL Hertzler - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
JM Wagner, CJ McElhinny Jr, AH Lewin… - Tetrahedron: Asymmetry, 2003 - Elsevier
Regioselective addition of aryl lithium to commercially available (S)-(+)-propylene oxide provides the corresponding (S)-aryl-2-propanol. The (R)-amphetamine is obtained by …
Number of citations: 36 www.sciencedirect.com
C Morin, T Besset, JC Moutet, M Fayolle… - Organic & …, 2008 - pubs.rsc.org
Various aza-analogues of 1,4-naphthoquinone and menadione were prepared and tested as inhibitors and substrates of the plasmodial thioredoxin and glutathione reductases as well …
Number of citations: 83 pubs.rsc.org
R Rathore, U Weigand, JK Kochi - The Journal of Organic …, 1996 - ACS Publications
Sterically hindered olefins are efficiently reduced to the corresponding alkanes by the borane−methyl sulfide (BMS) complex at room temperature (or below) in dichloromethane …
Number of citations: 32 pubs.acs.org
SH Abdelwahed - 2006 - search.proquest.com
We have designed and synthesized a modified calixarene derivative that allows, for the first time, the isolation of a stable cation radical salt that binds a single molecule of nitric oxide …
Number of citations: 1 search.proquest.com
Y Saikawa, K Moriya, K Hashimoto, M Nakata - Tetrahedron letters, 2006 - Elsevier
Highly unstable pigments, hipposudoric acid and norhipposudoric acid, isolated from the red sweat of hippopotamus were synthesized using the Pschorr reaction for the construction of …
Number of citations: 25 www.sciencedirect.com
CW Bayer - 1981 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.